molecular formula C9H10BrN3 B12090261 2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine

2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B12090261
M. Wt: 240.10 g/mol
InChI Key: PLUITWYEVKYOSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including 2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine, can be achieved through various methods. One common approach involves the cyclization of pyrrole and pyrazine precursors. For instance, the transition-metal-free strategy described by Trofimov et al. involves three steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization techniques, optimized for higher yields and purity. These methods often employ automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antiviral, and antifungal properties.

    Medicine: Explored for its potential as an antitumor agent and kinase inhibitor.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with various molecular targets and pathways. The compound is known to inhibit kinase activity, which plays a crucial role in cell signaling and regulation. By inhibiting specific kinases, the compound can interfere with cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
  • 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
  • 5-Bromo-4,7-diazaindole

Uniqueness

2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of three methyl groups and a bromine atom enhances its potential as a versatile intermediate in organic synthesis and drug discovery .

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

2-bromo-3,5,7-trimethylpyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C9H10BrN3/c1-5-4-13(3)9-7(5)12-8(10)6(2)11-9/h4H,1-3H3

InChI Key

PLUITWYEVKYOSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=NC(=C(N=C12)Br)C)C

Origin of Product

United States

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